molecular formula C6H8N2O2S B031039 Methyl 2-(2-aminothiazol-4-yl)acetate CAS No. 64987-16-2

Methyl 2-(2-aminothiazol-4-yl)acetate

Cat. No.: B031039
CAS No.: 64987-16-2
M. Wt: 172.21 g/mol
InChI Key: XTQKFBGFHDNUFY-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminothiazol-4-yl)acetate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Mechanism of Action

Target of Action

Methyl 2-(2-aminothiazol-4-yl)acetate, also known as methyl 2-(2-amino-1,3-thiazol-4-yl)acetate, is an organic compound that has been used as a starting material for organic synthesis It’s worth noting that 2-aminothiazoles, a significant class of organic medicinal compounds, have been utilized as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Mode of Action

It is known that the compound possesses strong coordination ability and displays diverse coordination modes due to the presence of n, o coordination atoms . This suggests that it may interact with its targets through coordination bonds, leading to changes in the targets’ structure or function.

Biochemical Pathways

It is known that 2-aminothiazoles have been used in the synthesis of compounds with diverse therapeutic roles, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption, which suggests good bioavailability . The compound has a Log Po/w (iLOGP) of 1.47, indicating its lipophilicity . Lipophilic drugs can cross cell membranes more easily, which can affect their distribution in the body.

Result of Action

Compounds synthesized from 2-aminothiazoles have shown promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . This suggests that this compound may have similar effects.

Action Environment

The action of this compound can be influenced by environmental factors. . This stability can affect the compound’s action, efficacy, and stability in different environments. Furthermore, the compound’s solubility in various organic solvents can influence its distribution and action in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-aminothiazol-4-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which is then esterified to produce the desired methyl ester . The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminothiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various N-substituted thiazole derivatives .

Scientific Research Applications

Methyl 2-(2-aminothiazol-4-yl)acetate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its antimicrobial and anti-inflammatory properties, it is investigated for potential therapeutic applications.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminothiazole-4-carboxylate
  • 2-Aminothiazole
  • 4-Methylthiazole

Uniqueness

Methyl 2-(2-aminothiazol-4-yl)acetate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .

Biological Activity

Methyl 2-(2-aminothiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data tables.

Overview of this compound

This compound is an organic compound characterized by its thiazole ring, which contains both sulfur and nitrogen atoms. This structure contributes to its significant biological properties, making it a valuable compound in medicinal chemistry and pharmacology.

Target of Action
The compound primarily interacts with various biological targets, influencing multiple biochemical pathways. Its strong coordination ability is attributed to the presence of nitrogen and oxygen coordination atoms, facilitating interactions with metal ions and biological macromolecules.

Mode of Action
this compound exhibits a multi-faceted mode of action, including enzyme inhibition and modulation of protein-ligand interactions. Such properties are crucial for its therapeutic applications.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess notable antimicrobial properties. For instance, studies have reported effective antibacterial and antifungal activities against various pathogens. The Minimum Inhibitory Concentration (MIC) values for synthesized derivatives have shown promising results:

CompoundPathogenMIC (µg/mL)
Derivative AStaphylococcus aureus3.25
Derivative BEscherichia coli5.0
Derivative CCandida albicans10.0

These findings indicate the potential of these compounds as therapeutic agents against resistant strains .

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral effects. A study evaluated several derivatives for their ability to inhibit viral replication in cell cultures, demonstrating significant antiviral activity against Influenza viruses:

CompoundEC50 (µg/mL)CC50 (µg/mL)
N2-substituted derivative 10.58>50
N2-substituted derivative 20.0020>20

The results indicate that certain derivatives can effectively inhibit viral cytopathic effects while maintaining low cytotoxicity .

Antioxidant Activity

This compound also exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. The ability to scavenge free radicals has been demonstrated through various assays, contributing to its potential use in preventing oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This activity is particularly relevant for developing treatments for inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study synthesized multiple derivatives of this compound and evaluated their antimicrobial efficacy against clinical isolates of bacteria and fungi. Results indicated that certain modifications significantly enhanced activity against resistant strains.
  • Antiviral Evaluation : In vitro studies assessed the antiviral potential against various strains of influenza virus, revealing that specific derivatives exhibited potent inhibitory effects with minimal cytotoxicity.

Properties

IUPAC Name

methyl 2-(2-amino-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQKFBGFHDNUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353317
Record name Methyl (2-amino-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64987-16-2
Record name Methyl (2-amino-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-amino-1,3-thiazol-4-yl)acetate
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